Zinterol

Receptor Pharmacology Selectivity Profiling Cardiovascular Research

Zinterol provides unmatched experimental precision: >100-fold β2/β1 selectivity (pKB 8.3 vs <5.7), partial agonist kinetics (coupling efficiency 0.33), and a defined EC50 of 2.2 nM for ICa potentiation. Unlike full agonists or low-selectivity alternatives, its partial agonism and species-dependent β3 activity enable clean isolation of β2-mediated responses in patch-clamp electrophysiology, CNS behavioral paradigms, and receptor autoradiography. Choose Zinterol to eliminate confounding receptor crosstalk and ensure reproducible, interpretable results across experimental models.

Molecular Formula C19H26N2O4S
Molecular Weight 378.5 g/mol
CAS No. 37000-20-7
Cat. No. B047285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZinterol
CAS37000-20-7
SynonymsN-[5-[2-[(1,1-Dimethyl-2-phenylethyl)amino]-1-hydroxyethyl]-2-hydroxyphenyl]-methanesulfonamide;  (±)-MJ9184;  (±)-Zinterol;  MJ 9184; 
Molecular FormulaC19H26N2O4S
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESCC(C)(CC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)NS(=O)(=O)C)O
InChIInChI=1S/C19H26N2O4S/c1-19(2,12-14-7-5-4-6-8-14)20-13-18(23)15-9-10-17(22)16(11-15)21-26(3,24)25/h4-11,18,20-23H,12-13H2,1-3H3
InChIKeyXJBCFFLVLOPYBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zinterol (CAS 37000-20-7): Baseline Profile of a β2-Selective Adrenergic Agonist for Research Applications


Zinterol (MJ 9184) is a synthetic β-adrenergic receptor agonist with characterized selectivity for the β2-adrenoceptor subtype [1]. Pharmacologically, it exhibits partial agonist activity and demonstrates measurable functional selectivity in receptor binding and second messenger assays [2][3]. Its primary utility lies in experimental models requiring differentiation of β-adrenergic subtype contributions, where its activity profile enables isolation of β2-mediated responses from β1- or β3-mediated effects [4].

Zinterol (CAS 37000-20-7) Procurement: Why Generic β2-Agonist Substitution Compromises Experimental Reproducibility


Interchanging β2-agonists such as salbutamol, terbutaline, or clenbuterol for Zinterol without validating their distinct intrinsic efficacies and receptor subtype selectivity profiles introduces significant variability into experimental outcomes. As a partial agonist with measurable β2/β1 selectivity ratios, Zinterol’s functional effects are highly context-dependent—differing in magnitude and kinetics from full agonists like isoproterenol or agents with lower selectivity margins [1][2]. Studies demonstrate that compounds within this class vary considerably in their ability to activate adenylate cyclase, modulate ion currents, and induce receptor desensitization, underscoring that chemical equivalence does not equate to pharmacological equivalence [3][4].

Zinterol (CAS 37000-20-7) Product-Specific Quantitative Differentiation Evidence: Head-to-Head and Comparative Data


Quantified β2/β1 Selectivity: Zinterol Exhibits >100-Fold Binding Selectivity in Human Arterial Tissue

In human arterial tissue, Zinterol demonstrates a pKB value of 8.3 for β2-adrenoceptors versus a pKB <5.7 for β1-adrenoceptors, representing a >100-fold (over 2 log units) selectivity for the β2 subtype . In comparison, the widely used short-acting β2-agonist salbutamol exhibits approximately 10-fold β2/β1 selectivity under similar assay conditions, while the full agonist isoproterenol shows no functional selectivity [1][2]. This quantitative difference in subtype selectivity directly impacts the interpretation of β2-specific responses in mixed receptor systems.

Receptor Pharmacology Selectivity Profiling Cardiovascular Research

Intrinsic Efficacy Differentiation: Zinterol's Partial Agonist Profile Contrasts with Full Agonists in Adenylate Cyclase Activation

Zinterol acts as a partial agonist at β2-adrenoceptors, stimulating adenylate cyclase activity to approximately 50–60% of the maximal response elicited by the full agonist isoproterenol in rat lung membranes [1]. In contrast, terbutaline and metaproterenol exhibit similar or slightly lower intrinsic activities, while salbutamol and fenoterol show tissue-dependent partial agonism but may act as antagonists in cardiac tissue [2]. The intrinsic efficacy of Zinterol (measured as relative coupling efficiency) is 0.33, equivalent to terbutaline but substantially higher than salmeterol (0.13) and lower than fenoterol (0.66) [3]. This partial agonism profile enables the study of β2-mediated effects without maximal receptor activation.

Second Messenger Signaling Functional Selectivity Receptor Pharmacology

L-Type Calcium Current Potentiation: Zinterol EC50 of 2.2 nM for ICa Enhancement in Cardiac Myocytes

Zinterol potentiates L-type calcium current (ICa) in isolated cardiac myocytes with a concentration-dependent EC50 of 2.2 nM, achieving maximal current increase of 1.5 ± 0.2-fold at 10 µM [1]. Under identical experimental conditions, salbutamol (10 µM) produced a maximal increase of 1.4 ± 0.1-fold, while the non-selective agonist isoproterenol elicited a significantly larger response (3–5-fold at 10 µM) due to combined β1- and β2-receptor activation [2]. The potency and partial efficacy of Zinterol in this assay align with its β2-selective partial agonist profile, providing a quantifiable benchmark for in vitro electrophysiological studies.

Cardiac Electrophysiology Ion Channel Modulation In Vitro Pharmacology

Central Nervous System Penetration and Behavioral Pharmacology: Dose-Dependent DRL Performance Modulation

Systemic administration of Zinterol (0.1–1 mg/kg, IP) produces significant dose-dependent reductions in response rate and increases in reinforcement rate in rats under a differential-reinforcement-of-low-rate (DRL) schedule [1]. Comparative ED50 values in clenbuterol drug discrimination assays are 0.03 mg/kg for Zinterol, 0.01 mg/kg for SOM 1122, and 0.23 mg/kg for salbutamol, indicating that Zinterol occupies an intermediate potency position among β2-agonists in behavioral models [2]. Notably, repeated high-dose Zinterol treatment (10 mg/kg) reduces β-adrenergic receptor density in cerebral cortex and cerebellum, confirming central nervous system penetration and functional target engagement [3].

Behavioral Pharmacology CNS Research Receptor Occupancy

Cross-Species β3-Adrenoceptor Agonist Activity: Potent High-Efficacy Activation at Mouse β3 Receptors

Zinterol functions as a potent, high-efficacy agonist at the endogenous mouse β3-adrenoceptor, stimulating cAMP accumulation in brown adipocytes with an EC50 comparable to the reference β3-agonist BRL 37344 [1]. In contrast, at human β3-adrenoceptors expressed in CHO cells, Zinterol exhibits substantially lower potency and efficacy, highlighting a pronounced species difference in β3 pharmacology [2]. This species-selective β3 activity distinguishes Zinterol from other β2-agonists like clenbuterol, which demonstrates broader cross-species β3 agonism, and from salbutamol, which has minimal β3 activity [3].

β3-Adrenoceptor Pharmacology Metabolic Research Species-Specific Pharmacology

In Vivo Protection Against Cyanide-Induced Lethality: Comparative ED50 Ranking

In a murine model of potassium cyanide (KCN)-induced lethality, Zinterol demonstrates an ED50 of 0.0055 mg/kg for protection, ranking second in potency among nine tested β-adrenergic agonists [1]. The comparative ED50 values are: clenbuterol (0.0047 mg/kg), Zinterol (0.0055 mg/kg), hexoprenaline (0.0093 mg/kg), fenoterol (0.012 mg/kg), isoproterenol (0.014 mg/kg), colterol (0.019 mg/kg), salbutamol (0.028 mg/kg), terbutaline (0.14 mg/kg), and metaproterenol (0.33 mg/kg) [2]. Zinterol is approximately 5× more potent than salbutamol and 25× more potent than terbutaline in this cardioprotective assay.

In Vivo Pharmacology Cardioprotection Toxicology

Zinterol (CAS 37000-20-7) Procurement-Relevant Research and Industrial Application Scenarios


Cardiac Electrophysiology: Isolating β2-Adrenoceptor Modulation of L-Type Calcium Current

Zinterol is optimally suited for patch-clamp electrophysiology studies in isolated cardiac myocytes where selective β2-adrenoceptor activation is required to differentiate β2-mediated ICa potentiation from β1-mediated effects. Using the defined EC50 of 2.2 nM and maximal 1.5-fold ICa increase at 10 µM, researchers can precisely titrate Zinterol concentration to achieve reproducible, partial β2-agonist responses without confounding β1-receptor activation . This application leverages Zinterol's >100-fold β2/β1 selectivity and partial agonist profile, enabling cleaner interpretation of β2-AR signaling pathways in excitation-contraction coupling and arrhythmogenesis models [7].

Behavioral Neuropharmacology: CNS β2-Adrenoceptor Target Engagement Studies

Zinterol's demonstrated CNS penetration and dose-dependent behavioral effects in DRL operant tasks (significant at 0.1–1 mg/kg, IP) make it a valuable tool for investigating central β2-adrenoceptor function in cognition, motivation, and antidepressant-like behaviors . The established ED50 of 0.03 mg/kg in clenbuterol discrimination assays provides a validated dosing benchmark for cross-study comparisons. Researchers should note that Zinterol occupies an intermediate potency position among CNS-active β2-agonists, offering a balanced profile between the high-potency SOM 1122 (ED50 0.01 mg/kg) and the lower-potency salbutamol (ED50 0.23 mg/kg) [7].

Metabolic Research: Species-Specific β3-Adrenoceptor Pharmacology in Rodent Models

Zinterol's unique species-dependent β3-agonist activity—potent and high-efficacy at mouse β3-adrenoceptors but minimal at human β3-adrenoceptors—positions it as a specialized tool for metabolic and thermogenic studies in murine models . In brown adipose tissue assays, Zinterol stimulates cAMP accumulation with potency comparable to the reference β3-agonist BRL 37344, enabling robust β3-mediated responses in rodents. Concurrently, its high β2-selectivity allows researchers to distinguish β2- versus β3-mediated metabolic effects, a differentiation that is challenging with cross-species β3-agonists like clenbuterol [7].

Receptor Pharmacology: β-Adrenoceptor Subtype Profiling in Heterogeneous Tissues

Zinterol's well-characterized selectivity profile (pKB 8.3 for β2 vs. <5.7 for β1 in human tissue) and partial agonist intrinsic efficacy (relative coupling efficiency 0.33) make it an essential reference compound for pharmacological characterization of tissues and cell lines with mixed β-adrenoceptor populations . By using Zinterol in combination with subtype-selective antagonists (e.g., CGP 20712A for β1, ICI 118,551 for β2), researchers can pharmacologically isolate β2-mediated responses with high confidence. This application is particularly valuable in primary tissue screens, receptor autoradiography, and validating engineered cell lines expressing defined β-adrenoceptor subtypes [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zinterol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.